Piretanide-d4 Methyl Ester (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

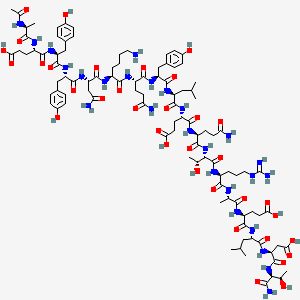

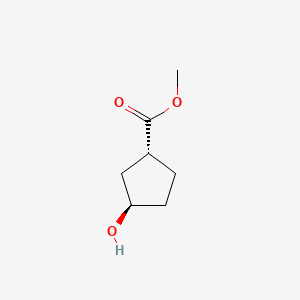

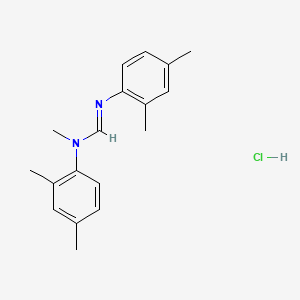

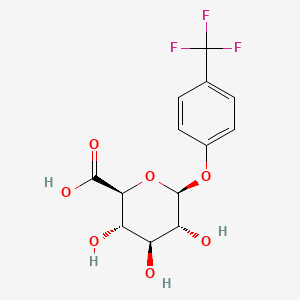

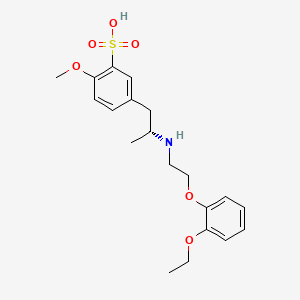

Piretanide-d4 Methyl Ester (Major) is a deuterated form of Piretanide, a loop diuretic used primarily in the management of hypertension and edema associated with cardiac, hepatic, and renal conditions. The compound has a molecular formula of C18H16D4N2O5S and a molecular weight of 380.45 . It is primarily used in research settings, particularly in proteomics.

Preparation Methods

The synthesis of Piretanide-d4 Methyl Ester (Major) involves the incorporation of deuterium atoms into the Piretanide molecule. The synthetic route typically includes the esterification of Piretanide with deuterated methanol under acidic conditions.

Chemical Reactions Analysis

Piretanide-d4 Methyl Ester (Major) can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include deuterated analogs of the original compound .

Scientific Research Applications

Piretanide-d4 Methyl Ester (Major) is extensively used in scientific research, particularly in the following fields:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in studies involving the transport and metabolism of diuretics.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of diuretics in the body.

Industry: Applied in the development of new diuretic drugs and in quality control processes

Mechanism of Action

The mechanism of action of Piretanide-d4 Methyl Ester (Major) is similar to that of Piretanide. It acts by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The molecular targets involved include the solute carrier family 12 member 1 (SLC12A1) protein .

Comparison with Similar Compounds

Piretanide-d4 Methyl Ester (Major) can be compared with other similar compounds such as:

Bumetanide: Another loop diuretic with a similar mechanism of action but different chemical structure.

Furosemide: A widely used loop diuretic with a different molecular formula and pharmacokinetic profile.

Torsemide: Known for its longer duration of action compared to Piretanide.

The uniqueness of Piretanide-d4 Methyl Ester (Major) lies in its deuterated form, which provides advantages in research applications, particularly in mass spectrometry and NMR spectroscopy .

Properties

CAS No. |

1794753-37-9 |

|---|---|

Molecular Formula |

C18H20N2O5S |

Molecular Weight |

380.451 |

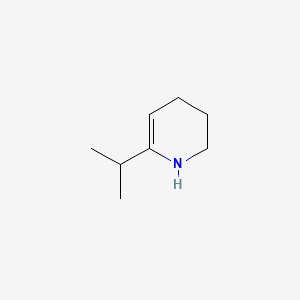

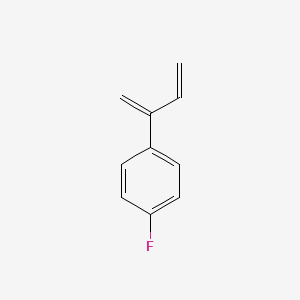

IUPAC Name |

methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2 |

InChI Key |

WYUJUHDZHVCFGK-YQUBHJMPSA-N |

SMILES |

COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3 |

Synonyms |

3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl-d4)benzoic Acid Methyl Ester; Arelix-d4 Methyl Ester; Arlix-d4 Methyl Ester; Diumax-d4 Methyl Ester; Eurelix-d4 Methyl Ester; HOE 118-d4 Methyl Ester; S 73-4118-d4 Methyl Ester; Tauliz-d4 Methyl Ester |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B588939.png)

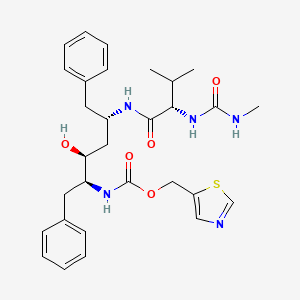

![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)